5-Amino-2-ethyl-2-methylfuran-3-one
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Description
Synthesis Analysis
The synthesis of furan derivatives like 5-Amino-2-ethyl-2-methylfuran-3-one can be achieved through various methods. One such method involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . Another approach is the Paal-Knorr method which relies on an acid-catalyzed intramolecular cyclization of 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .Chemical Reactions Analysis
The chemical reactions involving furan derivatives are diverse. They can undergo free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using spectroscopic techniques. These techniques can provide insights into the geometrical and vibrational properties of the molecule .Safety and Hazards
Furan and its derivatives, which include 5-Amino-2-ethyl-2-methylfuran-3-one, are formed in foods during thermal processing and can co-occur . Furan is hepatotoxic in rats and mice, with cholangiofibrosis in rats and hepatocellular adenomas/carcinomas in mice being the most prominent effects . The calculated margin of exposure (MOE) indicates a health concern .
properties
IUPAC Name |
5-amino-2-ethyl-2-methylfuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7(2)5(9)4-6(8)10-7/h4H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJINYDIBFNNTIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C=C(O1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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